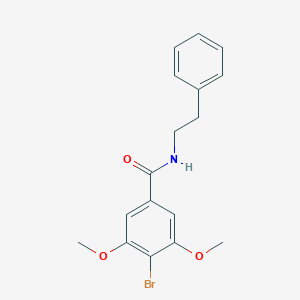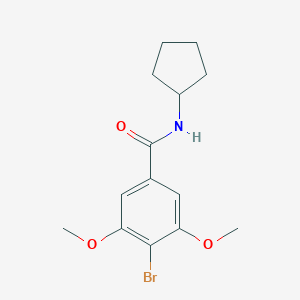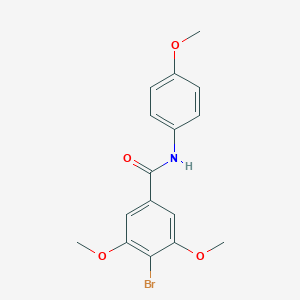
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone, also known as N-ethyl-4-piperidone (NEP), is a chemical compound that has gained significant attention in the field of scientific research. NEP is a ketone derivative that is commonly used as a precursor in the synthesis of various pharmaceuticals and other organic compounds.
作用機序
NEP acts as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The mechanism of action of NEP involves the reaction between NEP and other organic compounds to form the desired product. NEP is commonly used as a precursor in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants.
Biochemical and Physiological Effects:
NEP does not have any known biochemical or physiological effects on its own. However, NEP is commonly used as a precursor in the synthesis of various pharmaceuticals and other organic compounds, which may have biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using NEP in lab experiments include its high yield and its ability to act as a precursor in the synthesis of various pharmaceuticals and other organic compounds. However, the limitations of using NEP in lab experiments include its potential toxicity and the need for specialized equipment and procedures to handle it safely.
将来の方向性
There are several future directions for the research and development of NEP. One potential direction is the synthesis of new pharmaceuticals and other organic compounds using NEP as a precursor. Another potential direction is the development of new methods for the synthesis of NEP with higher yield and purity. Additionally, there is potential for the development of new applications for NEP in fields such as fragrance and flavor production.
合成法
NEP can be synthesized through a variety of methods, including the reaction between 4-ethylpiperazine and ethyl chloroacetate, followed by hydrolysis and decarboxylation. Another common method involves the reaction between 4-ethylpiperazine and ethyl acetoacetate, followed by acid-catalyzed hydrolysis and decarboxylation. The yield of NEP synthesis can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
科学的研究の応用
NEP has gained significant attention in the field of scientific research due to its potential applications in the synthesis of pharmaceuticals and other organic compounds. NEP is commonly used as a precursor in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants. NEP is also used in the synthesis of other organic compounds, such as fragrances and flavors.
特性
製品名 |
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
1-(4-ethylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H20N2O/c1-2-15-8-10-16(11-9-15)14(17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChIキー |
ZKLSFAKJJJDQSA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC=C2 |
正規SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)

